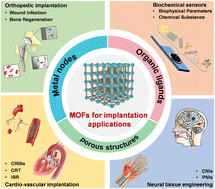Metal–organic framework-based platforms for implantation applications: recent advances and challenges
Journal of Materials Chemistry B Pub Date: 2023-12-13 DOI: 10.1039/D3TB02620E
Abstract
The development of minimally invasive technology has promoted the widespread use of implant interventional materials, which play an important role in alleviating patients’ pain during and after surgery. Metal–organic frameworks (MOFs) and their related hybrids formed by bridging ligands and metal nodes via covalent bonds represent one of the smart platforms in implant interventional fields due to their large surface area, adjustable compositions and structures, biodegradability, etc. Significant progresses in the implantation application of MOF-based materials have been achieved recently, but these studies are still in the initial stage. This review highlights the recent advances of MOFs and their related hybrids in orthopedic implantation, cardio-vascular implantation, neural tissue engineering, and biochemical sensing. Each correction between the structural features of MOFs and their corresponding implanted works is highlighted. Finally, the confronting challenges and future perspectives in the implant interventional field are discussed.


Recommended Literature
- [1] The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABAC receptor†
- [2] Improvement of the catalytic stability of molybdenum carbide via encapsulation within carbon nanotubes in dry methane reforming†
- [3] The evaluation of the chemical quality and UV overall components dissolution consistency of Flos Chrysanthemi Indici preparation†
- [4] Tailor-made polyesters based on pentadecalactonevia enzymatic catalysis
- [5] Thermoresistive properties of p-type 3C–SiC nanoscale thin films for high-temperature MEMS thermal-based sensors†
- [6] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [7] Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay
- [8] Assembly of multi-walled carbon nanotubes–ZnSe quantum dot hybrids for a paeonol electrochemical sensor
- [9] Site selectivity for protein tyrosine nitration: insights from features of structure and topological network†
- [10] Manganese catalyzed selective hydrogenation of cyclic imides to diols and amines†










